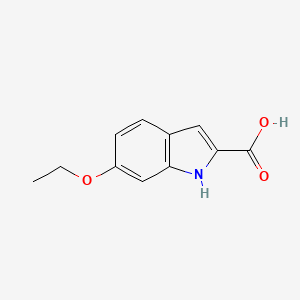

6-ethoxy-1H-indole-2-carboxylic acid

Description

Significance of Indole-2-carboxylic Acid Derivatives in Medicinal Chemistry and Chemical Biology

The indole-2-carboxylic acid moiety is recognized as a privileged scaffold in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility has led to the development of numerous derivatives with a wide range of therapeutic applications.

One of the most significant areas of research for indole-2-carboxylic acid derivatives is in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. uni.lursc.orgmdpi.com This enzyme is crucial for the replication of the HIV-1 virus, and its inhibition is a key strategy in antiretroviral therapy. The indole-2-carboxylic acid core can chelate with magnesium ions in the active site of the integrase, disrupting its function. uni.lumdpi.com Structural modifications at various positions of the indole (B1671886) ring have been explored to enhance this inhibitory activity and to combat the emergence of drug-resistant viral strains. uni.lu

Another prominent area of investigation is in the field of oncology, where indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.se These enzymes are involved in tryptophan metabolism and are implicated in tumor immune evasion. By inhibiting IDO1 and TDO, these compounds can help to restore the body's immune response against cancer cells. The search for potent and selective dual inhibitors is an active area of research, with structure-activity relationship (SAR) studies guiding the design of new derivatives. sci-hub.se

Beyond these major areas, indole-2-carboxylic acid derivatives have been investigated for a variety of other biological activities, including as antioxidants and as allosteric modulators of the cannabinoid CB1 receptor. eurjchem.comnih.gov This broad spectrum of activity highlights the chemical tractability and biological relevance of the indole-2-carboxylic acid scaffold.

| Compound Name | Biological Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | 0.13 μM | mdpi.com |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1/TDO | 1.17 μM (IDO1), 1.55 μM (TDO) | sci-hub.se |

Research Context of 6-Ethoxy-1H-indole-2-carboxylic Acid within Indole Scaffold Studies

While specific research on this compound is limited, the academic interest in this compound can be inferred from structure-activity relationship (SAR) studies on related 6-substituted indole-2-carboxylic acid derivatives. The substitution at the 6-position of the indole ring has been shown to significantly influence the biological activity of these molecules.

In the context of HIV-1 integrase inhibitors, research has demonstrated that introducing a C6-halogenated benzene (B151609) ring to the indole core can increase inhibitory activity. mdpi.com This suggests that the nature and size of the substituent at the 6-position are critical for interaction with the biological target. The ethoxy group in this compound, being an electron-donating group, would alter the electronic properties of the indole ring compared to a halogen substituent, which could in turn affect its binding affinity and inhibitory potential.

Furthermore, research into other biological activities has also highlighted the importance of the 6-position. For example, a study on 6-substituted indole derivatives as HIV-1 fusion inhibitors showed that the linkage at this position was critical for activity. acs.orgnih.gov While this study did not specifically investigate indole-2-carboxylic acids, it underscores the general importance of substitution at the 6-position of the indole scaffold in modulating biological activity.

The collective findings from these and other studies on 6-substituted indole derivatives provide a strong rationale for the investigation of this compound. Its unique electronic and steric properties, conferred by the ethoxy group, make it a valuable candidate for synthesis and biological evaluation across a range of therapeutic targets.

| Substituent at 6-Position | Compound Class | Investigated Biological Target/Activity | Reference |

|---|---|---|---|

| Halogenated benzene | Indole-2-carboxylic acid derivative | HIV-1 Integrase | mdpi.com |

| Acetamido | Indole-2-carboxylic acid derivative | IDO1/TDO | sci-hub.se |

| Ethylamine | Indole-2-carboxylic acid derivative | IDO1/TDO | sci-hub.se |

| Bis-indole linkage | Indole derivative | HIV-1 Fusion | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDHVMSRVAXQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103989-09-9 | |

| Record name | 6-ethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Relevance of 6 Ethoxy 1h Indole 2 Carboxylic Acid Derivatives

In Vitro Biological Evaluations

Derivatives built upon the indole-2-carboxylic acid framework have shown promising results across several therapeutic areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, antioxidant, and specific enzyme inhibition applications. The following sections detail the findings from these in-vitro biological assessments.

Antimicrobial Activity Studies

The indole (B1671886) nucleus is a well-established pharmacophore in the development of antimicrobial agents. Research into indole-2-carboxylic acid derivatives has identified compounds with notable activity against both bacterial and fungal pathogens.

One study identified 6-methoxy-1H-indole-2-carboxylic acid (MICA), a close analog of the subject compound, as a promising antifungal agent produced by Bacillus toyonensis. nih.govdntb.gov.ua This compound demonstrated significant antimycotic action against clinically relevant fungi, including Candida albicans and Aspergillus niger. nih.govdntb.gov.ua Further formulation of MICA into a nanosponge hydrogel was explored to enhance its potential for topical treatment of mycotic infections. researchgate.net

Another investigation into new ester and amide derivatives of indole-2-carboxylic acid revealed varied antimicrobial properties. nih.gov One amide derivative, in particular, was found to be the most active against the bacterium Enterococcus faecalis and also showed significant efficacy against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. nih.gov Several other tested compounds in this series also displayed noticeable antifungal activities against C. albicans. nih.gov

| Compound Class/Name | Microorganism | Activity | Source |

|---|---|---|---|

| 6-Methoxy-1H-Indole-2-carboxylic acid (MICA) | Candida albicans | Antifungal | nih.govdntb.gov.ua |

| 6-Methoxy-1H-Indole-2-carboxylic acid (MICA) | Aspergillus niger | Antifungal | nih.govdntb.gov.ua |

| Indole-2-carboxylic acid amide derivative (Compound 2) | Enterococcus faecalis | Antibacterial (Most active in series) | nih.gov |

| Indole-2-carboxylic acid amide derivative (Compound 2) | Candida albicans | Antifungal (MIC: 8 µg/mL) | nih.gov |

Antiviral Activity Investigations (e.g., HIV-1 Integrase Inhibition)

A significant area of research for indole-2-carboxylic acid derivatives has been in the discovery of novel antiviral agents, particularly as inhibitors of HIV-1 integrase. nih.gov This enzyme is crucial for the replication cycle of HIV-1, making it a prime target for antiviral therapy. mdpi.comrsc.org

Studies have shown that the indole-2-carboxylic acid scaffold can act as a potent inhibitor of the strand transfer step catalyzed by HIV-1 integrase. nih.govmdpi.com The proposed mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group. nih.govmdpi.comrsc.org Through structural optimization, researchers have developed highly potent derivatives. For instance, derivative 20a emerged from one study with a remarkable integrase inhibitory effect, showing an IC₅₀ value of 0.13 μM. nih.govrsc.orgchemrxiv.org The addition of a long branch on the C3 position of the indole core was found to enhance interaction with a hydrophobic cavity near the active site, contributing to this increased potency. nih.govrsc.org Another optimized derivative, 17a , also demonstrated marked inhibition of integrase with an IC₅₀ value of 3.11 μM. nih.gov

Beyond HIV, other indole-2-carboxylate (B1230498) derivatives have been evaluated for broad-spectrum antiviral activity. In one study, compound 8f showed the highest activity against Coxsackievirus B3 (Cox B3) with a Selectivity Index (SI) of 17.1, while compound 14f exhibited potent inhibitory activity against Influenza A with an IC₅₀ of 7.53 μmol/L. acs.org

| Compound ID | Viral Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 20a | HIV-1 Integrase | 0.13 µM | nih.govrsc.orgchemrxiv.org |

| 17a | HIV-1 Integrase | 3.11 µM | nih.gov |

| 14f | Influenza A | 7.53 µmol/L | acs.org |

| 8f | Cox B3 Virus | SI Value: 17.1 | acs.org |

Anticancer and Antiproliferative Potentials

The indole framework is integral to many anticancer agents, and derivatives of indole-2-carboxylic acid have been extensively studied for their potential to inhibit cancer cell growth. These compounds have been shown to target various oncogenic pathways, including receptor tyrosine kinases.

One area of focus has been the development of multi-target kinase inhibitors. A series of indole-2-carboxamides demonstrated promising antiproliferative activity against four human cancer cell lines, with GI₅₀ values ranging from 26 nM to 86 nM. chemrxiv.orgacs.org The most potent derivative, Va , had a GI₅₀ value of 26 nM and showed strong inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 71 nM. chemrxiv.orgacs.org These compounds also inhibited other kinases like BRAFV600E and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). chemrxiv.orgacs.org

Similarly, research on indole-6-carboxylic acid derivatives identified compounds that were cytotoxic to HCT-116, HeLa, and HT-29 cancer cell lines. researchgate.net Compound 3b was identified as a potent EGFR-targeting agent, while compound 6e targeted VEGFR-2. researchgate.net These compounds were found to induce apoptosis and arrest the cell cycle in the G2/M phase. researchgate.net Other studies have reported indole-2-carboxylate derivatives with significant antiproliferative activity against HepG2, A549, and MCF7 cells. nih.gov

| Compound ID/Series | Cell Line(s) | Activity (GI₅₀ / IC₅₀) | Target(s) | Source |

|---|---|---|---|---|

| Va (Indole-2-carboxamide) | Multiple | GI₅₀: 26 nM | EGFR (IC₅₀: 71 nM), BRAFV600E, VEGFR-2 | chemrxiv.orgacs.org |

| 3b (Indole-6-carboxylic acid deriv.) | HCT-116, HeLa, HT-29 | High antiproliferation | EGFR | researchgate.net |

| 6e (Indole-6-carboxylic acid deriv.) | HCT-116, HeLa, HT-29 | High antiproliferation | VEGFR-2 | researchgate.net |

| Indole-2-carboxylate derivatives | HepG2, A549, MCF7 | Significant antiproliferative activity | Not specified | nih.gov |

Anti-inflammatory Effects and Related Pathways (e.g., cPLA2a, CysLT1 Antagonism)

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of key mediators in inflammatory pathways, such as cytosolic phospholipase A2α (cPLA2α) and the cysteinyl leukotriene receptor 1 (CysLT1).

A study focused on 3-acylindole-2-carboxylic acids found them to be effective inhibitors of cPLA2α. rsc.org The potency was influenced by the length of the acyl chain at position 3, with optimal inhibition seen with chains of 12 or more carbons. The most potent compound identified was 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (29b) , which exhibited an IC₅₀ of 0.5 µM, making it approximately 20-fold more active than the standard inhibitor, arachidonyl trifluoromethyl ketone. rsc.org

In the context of CysLT1 antagonism, which is relevant for asthma and allergic rhinitis, a high-throughput screening campaign identified an indole-2-carboxylic acid derivative as a lead compound with an IC₅₀ of 0.66 µM. researchgate.net Structural optimization of this lead led to the discovery of 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) . This compound proved to be a highly potent and selective CysLT1 antagonist with an exceptional IC₅₀ value of 0.0059 µM. mdpi.comresearchgate.net

| Compound ID | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 29b | cPLA2α | 0.5 µM | rsc.org |

| 17k | CysLT1 Receptor | 0.0059 µM | mdpi.comresearchgate.net |

| Lead Compound (1) | CysLT1 Receptor | 0.66 µM | researchgate.net |

Antioxidant Potential Assessments

Several studies have explored the antioxidant capabilities of indole-2-carboxylic acid derivatives through various in-vitro assays. These assessments typically measure the ability of the compounds to scavenge free radicals or chelate pro-oxidant metal ions.

One study synthesized two series of novel indole-2-carboxylic acid derivatives and screened them for antioxidant activity. Within these series, compounds 3g , 5b , and 5c were identified as exhibiting potential or enhanced antioxidant activity. Another investigation of new ester and amide derivatives of indole-2-carboxylic acid evaluated their antioxidant properties using multiple assays. nih.gov Two compounds (5 and 6 ) demonstrated a strong scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and showed excellent reducing power at various concentrations. nih.gov Furthermore, all tested compounds in that study exhibited more powerful Fe²⁺ chelating activity than the standard chelating agent, EDTA. nih.gov

| Compound ID/Series | Assay | Finding | Source |

|---|---|---|---|

| 3g, 5b, 5c | General Antioxidant Screening | Potential/Enhanced Activity | |

| Compounds 5 and 6 | DPPH Radical Scavenging | Excellent scavenging effect | nih.gov |

| Compounds 5 and 6 | Reducing Power Assay | Excellent reducing power | nih.gov |

| All tested derivatives (1-6) | Fe²⁺ Chelating Activity | More powerful than EDTA | nih.gov |

Enzyme Inhibition Studies (e.g., IDO1/TDO Dual Inhibition, Kinase Inhibition)

Beyond the kinases mentioned in the anticancer section, derivatives of indole-2-carboxylic acid have been specifically designed to inhibit other critical enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are key targets in cancer immunotherapy as they are involved in tryptophan metabolism, which plays a role in immune suppression within the tumor microenvironment.

Research has led to the development of 6-acetamido-indole-2-carboxylic acid derivatives as potent dual inhibitors of both IDO1 and TDO. One of the most potent inhibitors identified, compound 9o-1 , displayed IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. An oxidized para-benzoquinone derivative, 9p-O , showed even stronger inhibition, with IC₅₀ values in the double-digit nanomolar range. The development of dual inhibitors is considered a promising strategy for tumor immunotherapy.

As previously discussed in section 3.1.3, indole-2-carboxylic acid derivatives have also been identified as potent inhibitors of various protein kinases involved in cancer proliferation. These include EGFR, VEGFR-2, and BRAFV600E, highlighting the versatility of this chemical scaffold in targeting different enzyme families. chemrxiv.orgacs.orgresearchgate.net

| Compound ID | Enzyme Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 9o-1 | IDO1 | 1.17 µM | |

| 9o-1 | TDO | 1.55 µM | |

| 9p-O | IDO1 / TDO | Double-digit nanomolar range | |

| Va | EGFR Kinase | 71 nM | chemrxiv.orgacs.org |

| 3b | EGFR Kinase | High inhibitory activity | researchgate.net |

| 6e | VEGFR-2 Kinase | High inhibitory activity | researchgate.net |

Receptor Modulation and Ligand Binding (e.g., GPCRs, Cannabinoid CB1 Receptor Allosteric Modulation)

Derivatives of indole-2-carboxylic acid have been identified as significant modulators of G-protein coupled receptors (GPCRs), a large family of receptors that play a crucial role in cellular signaling. nih.gov Notably, certain indole-2-carboxamide derivatives have been recognized for their ability to act as allosteric modulators of the cannabinoid CB1 receptor. nih.govrealmofcaring.orgnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can either enhance or inhibit the binding and/or efficacy of the endogenous ligand. nih.govrealmofcaring.org

Research has shown that specific indole-2-carboxamides can act as positive allosteric modulators (PAMs) of the CB1 receptor, enhancing the binding of agonists. nih.govrealmofcaring.org For example, compounds like Org27569, Org27759, and Org29647 have been demonstrated to increase the binding affinity of the CB1 receptor agonist [3H]CP 55,940. nih.govrealmofcaring.org Conversely, these same compounds can act as negative allosteric modulators (NAMs) in the presence of an inverse agonist, such as [3H]SR141716A, by decreasing its binding. nih.govrealmofcaring.org This dual activity highlights the complex nature of allosteric modulation by these indole derivatives.

Functionally, while these compounds enhance agonist binding, they have been observed to act as insurmountable antagonists, reducing the maximal effect (Emax) of CB1 receptor agonists in functional assays. nih.govrealmofcaring.org The indole-2-carboxamide scaffold is considered a promising foundation for the development of further CB1 receptor allosteric modulators. nih.govresearchgate.net

Beyond the cannabinoid system, indole-2-carboxylic acid derivatives have shown affinity for other GPCRs, such as dopamine (B1211576) receptors. Certain substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their binding affinity to human dopamine D2, D3, and D4 receptors, with some compounds displaying high affinity and selectivity for the D3 receptor. nih.govrsc.org

Table 1: Examples of Indole-2-Carboxamide Derivatives as CB1 Receptor Allosteric Modulators

| Compound Name | Chemical Structure | Type of Modulation | Effect on Agonist Binding |

| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide | Positive/Negative | Increases |

| Org27759 | 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide | Positive/Negative | Increases |

| Org29647 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide | Positive/Negative | Increases |

Neuroprotective and Neurotransmitter Regulation Aspects (based on methoxy (B1213986) analogues)

While direct studies on the neuroprotective effects of 6-ethoxy-1H-indole-2-carboxylic acid are limited, research on structurally similar methoxy analogues provides significant insights into the potential neuroprotective and neurotransmitter-regulating properties of this class of compounds. Methoxy-substituted indole derivatives have demonstrated a range of beneficial effects in models of neurodegenerative diseases. nih.govmdpi.com

For instance, arylhydrazone derivatives of 5-methoxy-indole-2-carboxylic acid have shown potent neuroprotective effects against oxidative stress and neurotoxicity in various in vitro models. nih.govmdpi.com These compounds have exhibited strong antioxidant properties, suppressing lipid peroxidation and exhibiting monoamine oxidase B (MAO-B) inhibitory activity. nih.govmdpi.com MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition can lead to increased neurotransmitter levels, which is a therapeutic strategy in conditions like Parkinson's disease. mdpi.com

Furthermore, certain 5-methoxy-indole carboxylic acid derivatives have been shown to protect against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat brain synaptosomes. nih.gov In a rat model of Alzheimer's-type dementia, a 5-methoxyindole-2-carboxylic acid derivative demonstrated beneficial effects on learning and memory, restored brain-derived neurotrophic factor (BDNF) and acetylcholine (B1216132) levels, and counteracted oxidative stress. mdpi.com The parent compound, indole-2-carboxylic acid, has been identified as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor, which is involved in excitotoxicity and neuronal death. nih.gov These findings suggest that indole-2-carboxylic acid derivatives, including the 6-ethoxy analogue, could have therapeutic potential in neurodegenerative disorders by modulating neurotransmitter systems and protecting against neuronal damage. nih.govmdpi.comnih.gov

Table 2: Neuroprotective Activities of Methoxy-Indole Carboxylic Acid Derivatives

| Compound Type | Model System | Observed Effects | Potential Mechanism |

| Arylhydrazone derivatives of 5-methoxy-indole-2-carboxylic acid | In vitro (SH-SY5Y cells, rat brain synaptosomes) | Neuroprotection against oxidative stress and neurotoxicity | Antioxidant, MAO-B inhibition |

| 5-methoxyindole-2-carboxylic acid derivative | In vivo (scopolamine-induced dementia in rats) | Improved learning and memory, restored BDNF and acetylcholine levels | Counteracting oxidative stress, modulating neurotransmitter levels |

| Indole-2-carboxylic acid | In vitro | Competitive antagonist at the glycine site of the NMDA receptor | Inhibition of excitotoxicity |

Anti-tuberculosis Activities

Indole-2-carboxamide derivatives have emerged as a promising class of anti-tubercular agents with potent activity against Mycobacterium tuberculosis (M. tb), including drug-resistant strains. nih.govnih.govjohnshopkins.eduresearchgate.net The primary target of these compounds has been identified as MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that the anti-tubercular activity of these compounds is significantly influenced by substitutions on the indole ring and the nature of the amide substituent. nih.govresearchgate.net For example, N-rimantadine-indoleamide derivatives have shown potent anti-TB activity. nih.gov The lipophilicity of the derivatives appears to play a role in their efficacy, though the relationship is not always straightforward. nih.gov

Specifically, indole-2-carboxamides have demonstrated pan-activity against various mycobacterial species, not limited to M. tb. nih.gov Certain derivatives have shown exceptional activity in animal models of tuberculosis infection. johnshopkins.eduresearchgate.net The development of these compounds represents a significant step towards novel, narrow-spectrum anti-mycobacterial drugs that could be effective against both tuberculosis and non-tuberculous mycobacterial infections. nih.gov

Table 3: Anti-tubercular Activity of Indole-2-Carboxamide Derivatives

| Compound Series | Target | Spectrum of Activity | Key Findings |

| N-rimantadine-indoleamides | MmpL3 | Mycobacterium tuberculosis | Potent anti-TB activity |

| Indole-2-carboxamides | MmpL3 | Pan-mycobacterial | Activity against drug-resistant strains and in vivo efficacy |

| 4,6-disubstituted-indole-2-carboxamides | MmpL3 | Mycobacterium tuberculosis | Enhanced potency with specific substitutions |

Beta-amyloid Aggregation Inhibition Research

The aggregation of beta-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease, and inhibiting this process is a key therapeutic strategy. nih.govresearchgate.netresearchgate.net While direct studies on this compound are not prevalent, the broader class of indole derivatives has shown potential as inhibitors of Aβ aggregation. nih.govsemanticscholar.org

The mechanism of inhibition can involve both covalent and non-covalent interactions with the Aβ peptide. researchgate.net Certain indole-based compounds have demonstrated the ability to reduce the formation of amyloid fibrils and disaggregate pre-formed fibrils. nih.gov For example, indole–phenolic derivatives have been shown to possess anti-aggregation properties, positioning them as potential multifunctional agents for Alzheimer's disease therapy. nih.gov

The structural features of these molecules, such as the presence of specific functional groups, can influence their anti-aggregating potency. nih.govresearchgate.net The ability of these compounds to interfere with the self-assembly of Aβ peptides suggests that the indole scaffold, including the 6-ethoxy derivative, could be a valuable starting point for the design of new Aβ aggregation inhibitors. nih.govnih.gov

Table 4: Research on Indole Derivatives as Beta-amyloid Aggregation Inhibitors

| Compound Type | Assay | Key Findings |

| Indole–phenolic derivatives | ThT fluorescence assay | Demonstrated potential as modulators of Aβ misfolding |

| Dihydroxy isomers | ThT assay, Mass spectrometry | Anti-aggregating potency correlated with oxidation potential |

| Amyloid β-sheet mimics (ABSMs) | ThT fluorescence assays, TEM | Inhibition of Aβ aggregation and reduction of amyloid toxicity |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Impact of Ethoxy Substitution at C6 on Biological Activity

The substitution pattern on the indole ring is a critical determinant of the biological activity of indole-2-carboxylic acid derivatives. While direct comparisons of the 6-ethoxy group with other substituents are not extensively detailed in the available literature, inferences can be drawn from studies on related compounds.

In the context of HIV-1 integrase inhibition, substitutions at the C6 position of the indole scaffold have been shown to significantly influence activity. For example, the introduction of a halogenated benzene (B151609) ring at C6 can enhance the inhibitory effect, likely through π-π stacking interactions with the viral DNA. nih.govrsc.orgnih.govresearchgate.net This suggests that the electronic and steric properties of the C6 substituent are important for target binding. The ethoxy group, being an electron-donating group, would alter the electronic properties of the indole ring compared to an unsubstituted or halogen-substituted ring, which could in turn affect its interaction with biological targets.

For IDO1/TDO dual inhibitors, modifications at the 6-position have also been shown to be favorable for increasing inhibitory activity. sci-hub.se For instance, a 6-methyl group resulted in micromolar inhibitory activity, and further modifications to 6-acetamido or 6-ethylamine groups led to increased potency. sci-hub.se This indicates that the nature of the substituent at the C6 position plays a crucial role in the binding of these inhibitors.

While the specific impact of a 6-ethoxy group is not explicitly defined in these studies, it is clear that substitution at this position is a key factor in modulating the biological activity of indole-2-carboxylic acid derivatives across different therapeutic targets.

Influence of Substitutions at C1, C3, and C5 Positions on Efficacy and Selectivity

Substitutions at the C1, C3, and C5 positions of the indole-2-carboxylic acid scaffold have a profound impact on the efficacy and selectivity of the resulting derivatives.

C1 Position: Methylation at the N-1 position of the indole ring has been investigated in the context of IDO1/TDO inhibitors. sci-hub.se This modification can influence the compound's properties and its interaction with the target enzymes.

C3 Position: The C3 position is a key site for modification to enhance biological activity. In the development of HIV-1 integrase inhibitors, introducing a bulky hydrophobic pharmacophore at the C3 position was a strategy to fill a hydrophobic cavity in the enzyme's active site. nih.govnih.gov The introduction of a long branch at C3 has been shown to improve the interaction with the hydrophobic cavity near the active site of the integrase. nih.govmdpi.com For CB1 receptor allosteric modulators, alkylation at the C3 position has been shown to impact orthosteric ligand binding. researchgate.netacs.org

C5 Position: The C5 position has been a focal point for modifications in the development of CB1 receptor allosteric modulators and anti-tubercular agents. In CB1 modulators, a chlorine atom at the C5 position of the indole ring was found to be important for stimulatory activity. researchgate.net Moving the C5-chloro group to the C6 position drastically reduced the binding affinity to the allosteric site. acs.org In the context of anti-tubercular indole-2-carboxamides, substitutions at the C5 position have been explored to optimize activity. nih.govresearchgate.net

These findings underscore the importance of a multi-positional SAR analysis in the design and optimization of indole-2-carboxylic acid derivatives for various therapeutic applications.

Role of Carboxylic Acid Group Modifications in Target Interaction

The carboxylic acid moiety at the 2-position of the indole ring is a critical functional group for the biological activity of many this compound derivatives. Its role in target interaction is particularly evident in the inhibition of enzymes that utilize metal cofactors.

Research on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase has demonstrated that the C2 carboxyl group, in conjunction with the indole nitrogen, forms a chelating triad (B1167595) with two magnesium ions (Mg²⁺) within the enzyme's active site. nih.govmdpi.comnih.gov This chelation is a key component of the binding mode and is essential for the inhibition of the strand transfer process.

Modifications to this carboxylic acid group, such as esterification, have been shown to be detrimental to the inhibitory activity. For instance, esterifying the C2 carboxyl group can impair the chelation with the metal ions, leading to a significant reduction or complete loss of antiviral potency. ni.ac.rs This highlights the necessity of the free carboxylic acid for effective interaction with the target enzyme.

In the context of other enzyme targets, the carboxylic acid group also plays a crucial role. For dopachrome (B613829) tautomerase, both the free carboxylic acid and its methyl ester at the C2 position are recognized by the enzyme, indicating the importance of this group for substrate recognition. nih.gov However, for potent inhibition, the position of the carboxylic acid is crucial. While indole-2-carboxylic acid itself is an inhibitor, derivatives with a carboxylic acid at the end of a side chain at position C3 can be even stronger inhibitors, suggesting that the precise positioning of this group within the active site is key for optimal interaction. nih.gov

The following table summarizes the impact of carboxylic acid group modifications on the activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Modification of Carboxylic Acid Group | Effect on HIV-1 Integrase Inhibition | Reason |

| Free Carboxylic Acid | Essential for activity | Forms a chelating triad with Mg²⁺ ions in the active site. nih.govmdpi.comnih.gov |

| Esterification | Reduced or abolished activity | Impairs the ability to chelate with metal ions. ni.ac.rs |

Stereochemical Considerations and Enantiomeric Effects

While specific studies on the stereochemistry of this compound are not extensively available in the reviewed literature, the principles of stereoisomerism are of significant pharmacological relevance. nih.gov The introduction of a chiral center in a derivative of this compound would result in the existence of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different biological activities.

The differential interaction of enantiomers arises from the chiral nature of their biological targets, such as enzymes and receptors. nih.gov This can lead to one enantiomer having the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. nih.gov Therefore, for any chiral derivative of this compound, the separation and individual testing of each enantiomer would be crucial to determine the optimal stereoisomer for therapeutic development.

The process of separating enantiomers, known as chiral separation or resolution, is a critical step in pharmaceutical development. nih.govamericanpharmaceuticalreview.com Techniques such as chiral high-performance liquid chromatography (HPLC) are often employed for this purpose. nih.gov The development of single-enantiomer drugs is often preferred to racemic mixtures to improve the therapeutic index and reduce the potential for off-target effects. americanpharmaceuticalreview.com

Although no specific examples related to this compound were found, the general importance of stereochemistry in drug design and action underscores the need for such considerations in the future development of its derivatives.

Mechanisms of Action and Target Identification

Binding Mode Analysis with Biological Targets (e.g., Metal Chelation, π-Stacking)

The mechanisms by which derivatives of this compound interact with their biological targets are multifaceted, often involving a combination of co-ordination and non-covalent interactions. A prominent example is their activity as HIV-1 integrase inhibitors.

Metal Chelation: A key feature of the binding of indole-2-carboxylic acid derivatives to HIV-1 integrase is the formation of a chelating core with two Mg²⁺ ions in the enzyme's active site. nih.govmdpi.comnih.gov The indole nitrogen and the 2-carboxyl group act as the chelating moieties, effectively sequestering the metal ions that are essential for the catalytic activity of the enzyme. nih.govrsc.org

π-Stacking Interactions: In addition to metal chelation, π-π stacking interactions play a significant role in the binding affinity and specificity of these compounds. The indole core itself can engage in π-stacking with the nucleobases of the viral DNA, such as dA21. nih.gov Furthermore, the introduction of a halogenated benzene ring at the C6 position can enhance this interaction with viral DNA bases like dC20, thereby improving the inhibitory effect. rsc.org

The following table summarizes the key binding interactions of indole-2-carboxylic acid derivatives with HIV-1 integrase.

| Type of Interaction | Interacting Moiety on the Ligand | Interacting Partner on the Target | Significance |

| Metal Chelation | Indole nitrogen and C2-carboxyl group | Two Mg²⁺ ions in the active site | Essential for inhibition of integrase activity. nih.govmdpi.comnih.gov |

| π-π Stacking | Indole core | Viral DNA base (e.g., dA21) | Contributes to binding affinity. nih.gov |

| π-π Stacking | C6-halogenated benzene ring | Viral DNA base (e.g., dC20) | Enhances inhibitory potency. rsc.org |

Modulation of Key Cellular Signaling Pathways (e.g., Apoptosis, Cell Proliferation)

Derivatives of this compound have been shown to modulate critical cellular signaling pathways, particularly those involved in apoptosis and cell proliferation, making them of interest in cancer research.

Induction of Apoptosis: Certain indole-2-carboxylic acids have been identified as potent and selective inhibitors of the anti-apoptotic protein MCL-1. nih.gov By inhibiting MCL-1, these compounds can trigger the intrinsic pathway of apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases-3 and -7. nih.gov Furthermore, some indole-6-carboxylic acid derivatives have been found to induce the extrinsic apoptosis pathway and cause cell cycle arrest in the G2/M phase in cancer cells.

Inhibition of Cell Proliferation: Another mechanism by which these compounds can affect cell proliferation is through the inhibition of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are involved in tryptophan metabolism, and their inhibition can suppress T cell proliferation. nih.gov This makes IDO1/TDO dual inhibitors a potential strategy for cancer immunotherapy.

Interaction with Specific Enzymes and Receptors

The pharmacological relevance of this compound derivatives stems from their ability to interact with a variety of specific enzymes and receptors.

Enzyme Inhibition:

HIV-1 Integrase: As previously discussed, these compounds are potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govmdpi.comnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of IDO1 and TDO, enzymes that play a role in immune tolerance. nih.gov

Dopachrome Tautomerase: Indole-2-carboxylic acid and its derivatives can inhibit this enzyme, which is involved in the melanin (B1238610) biosynthesis pathway. nih.gov

Fructose-1,6-bisphosphatase (FBPase): Certain 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of FBPase, a target for type 2 diabetes.

Cyclooxygenase-2 (COX-2): N-substituted indole-2-carboxylic acid esters have been investigated as potential selective inhibitors of COX-2, an enzyme involved in inflammation.

Receptor Targeting:

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Some indole-6-carboxylic acid derivatives have been designed to target and inhibit the tyrosine kinase activity of EGFR and VEGFR-2, which are often overexpressed in cancer.

Transport Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier Prediction)

The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), is a critical determinant of its therapeutic potential for central nervous system (CNS) disorders. While specific experimental data on the BBB permeability of this compound is limited, in silico models and general principles of drug transport provide valuable predictions.

Most small-molecule drugs cross the BBB via passive diffusion. nih.gov The efficiency of this process is governed by several physicochemical properties, which are often summarized by Lipinski's "rule of five". wikipedia.org This rule suggests that orally active drugs, and by extension, compounds that can cross the BBB, generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (logP) that does not exceed 5.

For CNS active drugs, a more stringent molecular weight cutoff of under 400-500 Da is often considered, as BBB permeability can decrease significantly with increasing size. nih.gov The lipophilicity of a compound, as indicated by its logP value, is also a key factor, with an ideal range for BBB permeability often cited as 1.5-2.5. nih.gov

In silico models, such as those based on Artificial Neural Networks (ANN), can be used to predict the logBB (the ratio of the concentration of a drug in the brain to that in the blood) from molecular descriptors. nih.gov These models can also account for the role of active transport mechanisms, such as efflux by P-glycoprotein (P-gp), which can limit the brain penetration of certain compounds. nih.gov Some indole-2-carboxamide analogues have been predicted to cross the BBB using such in silico tools.

The following table outlines the key parameters from Lipinski's rule of five relevant to BBB penetration.

| Parameter | Lipinski's Guideline for Oral Bioavailability | Relevance for BBB Penetration |

| Hydrogen Bond Donors | ≤ 5 | Fewer hydrogen bonds generally favor passive diffusion across the lipophilic BBB. nih.gov |

| Hydrogen Bond Acceptors | ≤ 10 | Fewer hydrogen bonds generally favor passive diffusion across the lipophilic BBB. nih.gov |

| Molecular Mass | < 500 Da | A lower molecular weight (ideally < 400-500 Da) is crucial for significant free diffusion across the BBB. nih.gov |

| logP | ≤ 5 | An optimal lipophilicity (logP often between 1.5 and 2.5) is required to partition into the lipid membranes of the BBB. nih.gov |

Advanced Research Methodologies and Computational Studies for 6 Ethoxy 1h Indole 2 Carboxylic Acid

Molecular Modeling and Simulation Techniques

Computational studies, including molecular modeling and simulations, provide deep insights into the behavior of 6-ethoxy-1H-indole-2-carboxylic acid at a molecular level. These methods are instrumental in predicting how the compound might interact with biological targets, its stability in such complexes, and its intrinsic electronic features.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is fundamental for predicting the binding mode of a ligand, such as an indole-2-carboxylic acid derivative, within the active site of a target protein.

Research on structurally related indole-2-carboxylic acid derivatives has demonstrated their potential as inhibitors for various enzymes. For instance, derivatives have been docked into the active sites of targets like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1). sci-hub.senih.gov These studies reveal that the indole (B1671886) core and the C2 carboxyl group are often crucial for chelating metal ions within the active site and forming key hydrogen bond interactions. nih.govnih.gov For this compound, docking studies would predict how the ethoxy group at the 6-position influences binding affinity and selectivity, likely by engaging in hydrophobic or van der Waals interactions within a specific sub-pocket of the target protein.

Table 1: Representative Molecular Docking Interactions for Indole-2-Carboxylic Acid Derivatives

| Target Protein | Ligand Derivative | Key Predicted Interactions |

|---|---|---|

| HIV-1 Integrase | Indole-2-carboxylic acid scaffold | Chelation with two Mg²⁺ ions via the indole nucleus and C2 carboxyl group. nih.govnih.gov |

| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid | Hydrogen bonds formed by the 6-acetamido substituent contributing to binding. sci-hub.se |

This table is interactive. You can sort and filter the data.

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex over time. This technique simulates the natural motion of atoms in the system, providing insights into the conformational changes and the persistence of key intermolecular interactions.

For example, MD simulations performed on complexes of indole-2-carboxylic acid derivatives with their target proteins have been used to confirm the stability of the docked conformation. nih.gov A 100-nanosecond simulation of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid within the binding pocket of human placental aromatase confirmed the dynamic stability of the ligand-protein interactions. nih.gov Similar simulations for this compound would be crucial to validate docking predictions and ensure that the critical binding interactions, particularly those involving the ethoxy group, are maintained in a dynamic environment.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the structural stability of the protein and ligand over time. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual residues in the protein, highlighting regions that interact with the ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure, which can indicate stability upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. |

This table is interactive. You can sort and filter the data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

Studies on related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid and 5,6-dihydroxyindole-2-carboxylic acid, have utilized DFT to understand their structural and electronic properties. mdpi.comuq.edu.au These calculations help in understanding intermolecular interactions, such as the formation of hydrogen-bonded dimers. mdpi.com For this compound, DFT would provide a detailed picture of its electron distribution, molecular electrostatic potential, and the energetic landscape of its different conformations, which are essential for understanding its reactivity and interaction with biological targets.

Table 3: DFT Calculation Focus for Indole-2-Carboxylic Acid Derivatives

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. uq.edu.au |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. mdpi.com |

This table is interactive. You can sort and filter the data.

Spectroscopic and Analytical Techniques in Research (Focus on Methodology for Elucidation)

Spectroscopic and analytical methods are indispensable for the definitive identification and structural elucidation of this compound. These experimental techniques provide concrete data on the compound's connectivity, molecular weight, and structural formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. core.ac.uk Through various 1D and 2D NMR experiments, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be established.

For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the indole ring, a triplet and a quartet for the ethoxy group's ethyl protons, and broad singlets for the NH proton of the indole and the OH proton of the carboxylic acid. ¹³C NMR would complement this by showing distinct signals for each carbon atom. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and confirm the precise connectivity of the atoms within the molecule. core.ac.uk

Table 4: Predicted ¹H NMR Signals for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Ethoxy CH₃) | ~1.4 | Triplet (t) | ~7.0 |

| H (Ethoxy CH₂) | ~4.1 | Quartet (q) | ~7.0 |

| H-3 | ~7.2 | Singlet/Doublet | Small J to NH |

| H-4, H-5, H-7 | ~6.8 - 7.6 | Doublets/Singlets | Aromatic coupling |

| NH (Indole) | ~11.8 | Broad Singlet (br s) | - |

This table is interactive. You can sort and filter the data. Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 205.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would likely involve characteristic losses for a carboxylic acid, such as the loss of the hydroxyl group ([M-17]⁺) or the entire carboxyl group ([M-45]⁺). libretexts.orgmiamioh.edu Further fragmentation could involve the loss of the ethoxy group ([M-45]⁺, from the other side) or cleavage of the indole ring structure, providing valuable data to confirm the compound's identity.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | - | 205 |

| [M-OH]⁺ | •OH | 188 |

| [M-C₂H₅O]⁺ | •OC₂H₅ | 160 |

| [M-COOH]⁺ | •COOH | 160 |

| [M-CO]⁺ | CO | 177 |

This table is interactive. You can sort and filter the data.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the carboxylic acid, the indole ring, and the ethoxy substituent. Moreover, IR spectroscopy is particularly insightful for analyzing the extensive intermolecular hydrogen bonding that characterizes the solid state of this compound.

The spectrum of this compound is expected to exhibit several characteristic absorption bands. The carboxylic acid functional group gives rise to two prominent absorptions: a very broad O-H stretching band, typically appearing in the 2500–3300 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band between 1700 and 1730 cm⁻¹. The broadness of the O-H band is a direct consequence of hydrogen bonding between carboxylic acid molecules, which often form dimeric structures in the solid state. researchgate.net

The indole N-H group also participates in hydrogen bonding, leading to a distinct stretching vibration. In related molecules like indole-2-carboxylic acid and its 5-methoxy derivative, this N-H stretching band is observed as a sharp peak around 3330-3350 cm⁻¹, indicating its involvement in N-H⋯O intermolecular bonds. mdpi.com The presence of the ethoxy group would be confirmed by C-O stretching vibrations, typically found in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching and bending vibrations from the indole ring would also be present.

Analysis of these spectral features, particularly the positions and shapes of the O-H and N-H bands, provides crucial information about the specific hydrogen bonding motifs within the crystal lattice, complementing data obtained from X-ray crystallography.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity / Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |

| Indole | N-H stretch | ~3340 | Medium, Sharp |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2980 | Medium |

| Carbonyl | C=O stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1500 - 1600 | Medium |

X-ray Crystallography for Solid-State Structural Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure and properties of this compound in its solid state.

While the specific crystal structure of the 6-ethoxy derivative is not publicly available, extensive studies on closely related analogs, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), offer significant insights. mdpi.com These studies reveal that indole-2-carboxylic acid derivatives often crystallize in monoclinic systems and exhibit extensive hydrogen bonding. A key structural feature is the formation of cyclic dimers, where two molecules are linked by strong O-H⋯O hydrogen bonds between their carboxylic acid groups. mdpi.com These dimeric units are then further connected into larger supramolecular assemblies through N-H⋯O hydrogen bonds, where the indole N-H group acts as a donor and an oxygen atom from either a carboxylic or alkoxy group of an adjacent molecule acts as an acceptor. mdpi.com

Furthermore, X-ray crystallography is crucial for identifying and characterizing polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of a substance can have distinct physical properties, including solubility and stability. For example, two different polymorphs of MI2CA have been identified, differing in their space group, unit cell dimensions, and, most importantly, their hydrogen bonding patterns. mdpi.com One polymorph features the characteristic cyclic O-H⋯O dimers, while the other forms chain-like structures. mdpi.com Given these findings, it is highly probable that this compound could also exhibit polymorphism, a factor of critical importance in pharmaceutical development.

Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound (Based on Analogs)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.0 |

| b (Å) | ~13.0 |

| c (Å) | ~17.2 |

| β (°) | ~91.8 |

| Volume (ų) | ~900 |

| Z (Molecules/Unit Cell) | 4 |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of chemical compounds and separating them from impurities. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically a C8 or C18 silica-based column) and a polar mobile phase.

A typical RP-HPLC method for analyzing this compound would involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing a small amount of an acid like formic acid or trifluoroacetic acid. The acid serves to suppress the ionization of the carboxylic acid group, resulting in better peak shape and more reproducible retention times. The components of the sample are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

This method can effectively separate the target compound from potential impurities, such as unreacted starting materials, synthetic by-products, or degradation products. nih.gov Purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram. The high sensitivity of modern detectors, such as UV-Vis diode array detectors (DAD), allows for the detection and quantification of impurities at very low levels.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at higher pressures. This results in much more efficient separations.

For the analysis of this compound, converting an HPLC method to a UPLC method can reduce analysis times from 15-20 minutes to as little as 2-3 minutes without sacrificing, and often improving, the quality of the separation. mdpi.com The increased peak capacity and narrower peaks generated by UPLC allow for better resolution of the main compound from closely eluting impurities. mdpi.com This enhanced separation power is particularly valuable in process chemistry for monitoring reaction completion and in quality control for detecting trace-level impurities that might be missed by HPLC.

The principles of separation in UPLC are the same as in HPLC, with reversed-phase methods being most common. sielc.com A method for this compound would still employ a C18 column and a mobile phase of acetonitrile and acidified water, but the shorter column length and faster flow rates enabled by the UPLC system lead to the dramatic increase in throughput.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. For this compound, with the molecular formula C₁₁H₁₁NO₃, elemental analysis provides a fundamental confirmation of its atomic composition and purity.

The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. The percentage of oxygen is typically determined by difference.

For a pure sample of this compound, the experimentally determined percentages should agree closely with the theoretical values, generally within a margin of ±0.4%. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₁NO₃)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 64.38% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.40% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.83% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.39% |

| Total | | | 205.213 | 100.00% |

In Silico Prediction of Pharmacokinetic and ADMET Properties

In the early stages of drug discovery, in silico (computational) methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules. japsonline.com These predictions help to identify compounds with potentially favorable pharmacokinetic profiles and to flag those with liabilities, thereby saving significant time and resources. For this compound, various ADMET parameters can be estimated using freely available software and online platforms like SwissADME and pkCSM. researchgate.net

Key properties predicted include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's lipophilicity, which influences its absorption and distribution.

Aqueous Solubility (LogS): Adequate solubility is crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes like CYP2D6 or CYP3A4.

Drug-likeness: Evaluates the compound based on established rules, such as Lipinski's Rule of Five, which assess whether a compound has physicochemical properties consistent with known orally active drugs. ijsdr.orgnih.gov

These computational models analyze the molecule's structure and predict its behavior based on large datasets of known compounds. For this compound, predictions would likely indicate high GI absorption and good drug-likeness, making it a viable scaffold for further investigation. semanticscholar.org

Table 5: Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value / Classification | Implication |

|---|---|---|

| Molecular Weight | 205.21 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Consensus) | ~2.5 | Optimal lipophilicity for absorption |

| Aqueous Solubility (LogS) | -3.5 (Moderately Soluble) | Acceptable solubility |

| GI Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

Emerging Research Directions and Future Perspectives on 6 Ethoxy 1h Indole 2 Carboxylic Acid

Development of Novel Therapeutic Agents Based on the 6-Ethoxy-1H-indole-2-carboxylic Acid Scaffold

The this compound scaffold has garnered significant attention as a foundational structure for the design and synthesis of new therapeutic agents. Its inherent biological activities and versatile chemical nature make it an attractive starting point for drug discovery programs targeting a range of diseases. nih.govnih.gov

One of the most promising areas of development is in the field of antiviral research, particularly as inhibitors of HIV-1 integrase. rsc.orgnih.gov The indole-2-carboxylic acid core can chelate with magnesium ions in the active site of the integrase enzyme, a crucial component of the viral replication cycle. rsc.orgrsc.orgnih.gov Structural modifications to this scaffold, including the introduction of various substituents, have led to derivatives with significantly enhanced inhibitory effects. mdpi.comnih.gov For instance, the addition of a long-chain p-trifluorophenyl or o-fluorophenyl group at the C3 position of the indole (B1671886) core has been shown to improve activity. mdpi.com

Furthermore, derivatives of the indole-2-carboxylic acid scaffold are being investigated as potential treatments for parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. acs.org Phenotypic screening has identified substituted indoles with anti-parasitic activity, although challenges related to metabolic stability and solubility remain. acs.org

In the realm of oncology, indole derivatives have a well-established history, with several approved anticancer drugs featuring this core structure. nih.govnih.gov The this compound scaffold is being explored for the development of agents that can target various cancer-related pathways. For example, derivatives have been designed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are overexpressed in many cancers and contribute to immune suppression. sci-hub.se

The versatility of the indole-2-carboxamide scaffold, a close derivative, has also been demonstrated in the development of agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a key target for pain and inflammation. mdpi.com

| Therapeutic Area | Target | Example Derivative Activity |

| Antiviral (HIV) | HIV-1 Integrase | Derivative 20a showed an IC50 of 0.13 μM. nih.gov |

| Antiparasitic | Trypanosoma cruzi | Early lead compounds showed anti-parasitic activity but had unfavorable DMPK properties. acs.org |

| Anticancer | IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivatives showed potent dual inhibition. sci-hub.se |

| Pain & Inflammation | TRPV1 Agonist | Indole-2-carboxamides were identified as novel and selective agonists. mdpi.com |

Exploration of New Biological Targets and Disease Indications

Research into this compound and its analogs is uncovering a growing number of biological targets and potential new therapeutic applications. The unique structural features of the indole core allow for interactions with a diverse range of proteins, opening up new avenues for drug development. nih.gov

One significant area of exploration is in the central nervous system. Indole-2-carboxylic acid itself has been identified as a competitive antagonist of glycine (B1666218) potentiation at the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor is deeply involved in synaptic plasticity and excitotoxicity, suggesting potential applications in neurological disorders such as stroke and epilepsy. nih.gov

The scaffold is also being investigated for its role in inflammatory conditions. Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been discovered as highly potent and selective antagonists of the CysLT1 receptor, which is a key mediator in the pathophysiology of asthma. nih.gov This discovery points to the potential for developing novel anti-asthmatic drugs based on this scaffold.

In the context of metabolic diseases, indole derivatives have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. researchgate.net Inhibition of FBPase is a promising strategy for the treatment of type 2 diabetes by reducing excessive hepatic glucose production. researchgate.net

The fight against infectious diseases beyond HIV is another promising frontier. The indole scaffold has been a source of compounds with activity against malaria, trypanosomiasis, and leishmaniasis, with ongoing efforts to optimize these leads. mdpi.com Furthermore, the ability of some indole derivatives to disrupt bacterial membranes and inhibit biofilm formation opens up possibilities for their use as antimicrobial agents against drug-resistant bacteria. nih.gov

Integration of Advanced Synthetic Strategies for Enhanced Analog Diversity

The generation of a wide array of analogs based on the this compound scaffold is crucial for establishing robust structure-activity relationships (SAR) and optimizing drug-like properties. To this end, researchers are employing a variety of advanced synthetic strategies.

Classical methods for indole synthesis, such as the Reissert and Bischler-Möhlau syntheses, continue to be valuable for preparing indole-2-carboxylic acid derivatives. smolecule.com The Reissert indole synthesis, for instance, allows for the construction of the indole ring from o-nitrotoluene derivatives. smolecule.com

More contemporary approaches, such as diversity-oriented synthesis, are being utilized to rapidly generate libraries of structurally diverse indole-fused scaffolds. rsc.org These methods often employ transition-metal catalysis to achieve novel chemical transformations. For example, palladium and iridium catalysts have been used in allylic alkylation reactions to create diverse indole-based peri-annulated compounds. rsc.org

The synthesis of specific derivatives often involves multi-step reaction sequences. For instance, the preparation of IDO1/TDO dual inhibitors based on the indole-2-carboxylic acid scaffold has been achieved through methods like the Hemetsberger's synthesis to construct key intermediates. sci-hub.se The functionalization of the indole ring at various positions is a key aspect of these synthetic efforts. For example, the introduction of substituents at the C6 position can be achieved through palladium-catalyzed reactions like the Buchwald-Hartwig amination. nih.gov

The development of amide and ester derivatives is a common strategy to enhance biological activity and improve physicochemical properties. smolecule.com Standard peptide coupling reagents are used to synthesize amide derivatives, which have shown promise in anticancer and antimicrobial applications. smolecule.comnih.gov

Translational Research from Bench to Pre-clinical Studies

The journey of a promising compound from initial discovery to a potential clinical candidate involves rigorous pre-clinical evaluation. For derivatives of this compound, this translational phase focuses on assessing their efficacy and drug-like properties in more complex biological systems.

A critical aspect of pre-clinical development is the evaluation of a compound's drug metabolism and pharmacokinetic (DMPK) profile. acs.org Early-stage studies on indole-based anti-trypanosomal agents, for instance, revealed limitations in plasma exposure despite good in vitro potency, highlighting the importance of optimizing for metabolic stability and solubility. acs.org

In the context of HIV research, promising indole-2-carboxylic acid derivatives that show potent inhibition of the integrase enzyme in biochemical assays are further evaluated for their antiviral activity in cell-based models. nih.govnih.gov The cytotoxicity of these compounds is also assessed to determine their therapeutic index. nih.gov

For potential anticancer agents, pre-clinical studies involve evaluating their antiproliferative activity against a panel of cancer cell lines. nih.gov Promising compounds are then often tested in animal models of cancer to assess their in vivo efficacy. The mechanism of action is also investigated, for example, by determining if the compound induces apoptosis or arrests the cell cycle. nih.gov

The ultimate goal of this translational research is to identify lead compounds with a favorable balance of potency, selectivity, and pharmacokinetic properties that warrant further investigation in clinical trials. While many indole-2-carboxylic acid derivatives have shown promise in early-stage research, none have yet progressed to clinical studies for the indications discussed. rsc.org

Addressing Challenges in Drug Discovery and Development for Indole Derivatives

Despite the therapeutic potential of the indole scaffold, there are several challenges that need to be addressed in the drug discovery and development process. A significant hurdle for many indole derivatives is their high lipophilicity. acs.org This can lead to poor solubility, non-specific binding, and unfavorable pharmacokinetic properties. acs.org Strategies to mitigate this include the introduction of polar functional groups or the use of formulation techniques.

Metabolic stability is another key challenge. The indole ring can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance from the body. acs.org Medicinal chemists often employ strategies such as blocking sites of metabolism by introducing stable functional groups.

Achieving selectivity for the desired biological target is also crucial, especially when dealing with targets that are part of a larger family of related proteins, such as kinases or G protein-coupled receptors. High-throughput screening and structure-based drug design are valuable tools for identifying and optimizing selective inhibitors.

Overcoming the emergence of drug resistance is a major challenge, particularly in the fields of infectious diseases and oncology. nih.gov For HIV, the virus can mutate to become resistant to integrase inhibitors. rsc.org The development of next-generation inhibitors that are active against resistant strains is an ongoing area of research.

Q & A

Q. Key Factors Influencing Yield :

- Temperature Control : Reflux conditions (e.g., 50°C for hydrolysis) minimize side reactions .

- Catalyst Selection : Use of DMAP or EDCI for esterification steps improves reaction efficiency .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Characterization involves:

- Spectroscopic Analysis :

- Chromatographic Methods :

- Melting Point Determination : Compare experimental values (e.g., ~208°C) with literature to detect impurities .

Advanced Tip : High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular formula confirmation .

What strategies are effective in resolving contradictory melting point data for this compound derivatives reported in literature?

Advanced Research Question

Discrepancies in melting points (e.g., 202–208°C) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., water vs. DMF) to isolate stable crystalline forms .

- Hydration States : Conduct thermogravimetric analysis (TGA) to detect bound solvents or water .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unhydrolyzed esters) that depress melting points .

Methodological Solution : Standardize recrystallization protocols and report solvent systems alongside melting points .

How can computational methods be applied to predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- Density Functional Theory (DFT) :

- Molecular Dynamics Simulations :

- Docking Studies :

Validation : Correlate computational predictions with experimental outcomes (e.g., substituent effects on reaction rates) .

What experimental approaches mitigate side reactions during the ester hydrolysis step in the synthesis of this compound?

Advanced Research Question

Common side reactions include over-hydrolysis or decarboxylation. Mitigation strategies:

- Controlled pH : Use mild bases (e.g., LiOH instead of NaOH) to avoid aggressive conditions that degrade the indole ring .

- Temperature Modulation : Hydrolyze esters at 50°C instead of reflux to prevent thermal decomposition .

- Protective Group Chemistry : Temporarily protect reactive sites (e.g., N-H of indole with Boc groups) before hydrolysis .

Quality Control : Monitor reaction progress via TLC and quench immediately after complete conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro